molecular formula C12H23N3O2 B584315 2-Boc-Octahydropyrazino[1,2-a]pyrazine CAS No. 1159825-34-9

2-Boc-Octahydropyrazino[1,2-a]pyrazine

Cat. No. B584315
M. Wt: 241.335
InChI Key: QXCNNDSNMODGFJ-UHFFFAOYSA-N
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Description

“2-Boc-Octahydropyrazino[1,2-a]pyrazine” is a chemical compound with the CAS Number: 1159825-34-9 . Its IUPAC name is tert-butyl octahydro-2H-pyrazino [1,2-a]pyrazine-2-carboxylate . The molecular weight of this compound is 241.33 .


Molecular Structure Analysis

The molecular formula of “2-Boc-Octahydropyrazino[1,2-a]pyrazine” is C12H23N3O2 . The InChI code for this compound is 1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

“2-Boc-Octahydropyrazino[1,2-a]pyrazine” is a white to yellow solid . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

2-Boc-Octahydropyrazino[1,2-a]pyrazine is a chemical compound with the CAS Number: 1159825-34-9 . It’s a white to yellow solid with a molecular weight of 241.33 .

In terms of its applications, it seems to be used in the field of organic synthesis and drug development . Pyrazine and phenazine heterocycles, which include 2-Boc-Octahydropyrazino[1,2-a]pyrazine, have been used in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs . These compounds demonstrate a breadth of biological activities that are of significant interest to human health and medicine .

Pyrrolopyrazine derivatives , which are related to pyrazine heterocycles, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . These compounds demonstrate a breadth of biological activities that are of significant interest to human health and medicine .

In terms of synthetic approaches, one method involves the α-bromination of a ketone following silyl enol formation and subsequent treatment with NBS. This is followed by the installation of Boc-protected 2-aminoimidazole from treating the α-bromoketone intermediate with Boc-guanidine. A final reaction with trifluoroacetic acid promotes global deprotection .

Pyrrolopyrazine derivatives , which are related to pyrazine heterocycles, have been used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . These compounds demonstrate a breadth of biological activities that are of significant interest to human health and medicine .

In terms of synthetic approaches, one method involves the α-bromination of a ketone following silyl enol formation and subsequent treatment with NBS. This is followed by the installation of Boc-protected 2-aminoimidazole from treating the α-bromoketone intermediate with Boc-guanidine. A final reaction with trifluoroacetic acid promotes global deprotection .

Safety And Hazards

The safety information available indicates that “2-Boc-Octahydropyrazino[1,2-a]pyrazine” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-7-6-14-5-4-13-8-10(14)9-15/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCNNDSNMODGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672219
Record name tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-Octahydropyrazino[1,2-a]pyrazine

CAS RN

1159825-34-9
Record name 1,1-Dimethylethyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159825-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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